molecular formula C19H18ClN3O3 B8580447 tert-Butyl 4-(2-chloropyrimidin-4-yloxy)naphthalen-1-ylcarbamate

tert-Butyl 4-(2-chloropyrimidin-4-yloxy)naphthalen-1-ylcarbamate

Cat. No.: B8580447
M. Wt: 371.8 g/mol
InChI Key: WQETVWOFBYIXGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 4-(2-chloropyrimidin-4-yloxy)naphthalen-1-ylcarbamate is a useful research compound. Its molecular formula is C19H18ClN3O3 and its molecular weight is 371.8 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H18ClN3O3

Molecular Weight

371.8 g/mol

IUPAC Name

tert-butyl N-[4-(2-chloropyrimidin-4-yl)oxynaphthalen-1-yl]carbamate

InChI

InChI=1S/C19H18ClN3O3/c1-19(2,3)26-18(24)22-14-8-9-15(13-7-5-4-6-12(13)14)25-16-10-11-21-17(20)23-16/h4-11H,1-3H3,(H,22,24)

InChI Key

WQETVWOFBYIXGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C2=CC=CC=C21)OC3=NC(=NC=C3)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a degassed solution of tert-butyl 4-hydroxynaphthalen-1-ylcarbamate (13.3 g, 51.3 mmol) and DBU (12.6 mL, 51.3 mmol) in MeCN (80 mL) under nitrogen was added 2,4-dichloropyrimidine (7.65 g, 51.3 mmol) in acetonitrile (19 mL) and the reaction mixture was heated to reflux for 4 hr. The solvent was evaporated in vacuo and the residue was taken up into DCM (100 mL) and was washed with water (2×100 mL) and brine (100 mL), then dried (MgSO4) and evaporated in vacuo. The residue was purified by flash column chromatography (SiO2, 330 g, EtOAc in isohexane, 0-50%, gradient elution) to afford the title compound as a pale pink solid (6.80 g, 34%); Rt 2.50 min (Method 2); m/z 372/374 (M+H)+, (ES+)+.
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13.3 g
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12.6 mL
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7.65 g
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80 mL
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19 mL
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Yield
34%

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